Cudetaxestat - 1782070-21-6

Cudetaxestat

Catalog Number: EVT-10986644
CAS Number: 1782070-21-6
Molecular Formula: C21H15Cl2F2N3O2S
Molecular Weight: 482.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of cudetaxestat involves several complex organic chemistry techniques, although specific details about its synthetic pathway are not widely published. The compound's development is likely based on established methodologies for synthesizing autotaxin inhibitors, which may include techniques such as high-throughput screening and structure-activity relationship studies to optimize efficacy and selectivity .

Chemical Reactions Analysis

Cudetaxestat primarily functions through reversible inhibition of autotaxin. This mechanism involves binding to the enzyme's active site without permanently altering its structure, allowing for potential restoration of enzyme activity upon dissociation of the inhibitor. The specifics of the chemical reactions involved in this inhibition process are complex and would typically require detailed kinetic studies to fully characterize .

Mechanism of Action

The mechanism of action for cudetaxestat centers on its ability to inhibit autotaxin activity. By blocking the production of lysophosphatidic acid, cudetaxestat aims to disrupt pathways that lead to fibrosis and inflammation in tissues, particularly in the lungs and liver. This inhibition may help mitigate symptoms and progression of fibrotic diseases by reducing cellular signaling that promotes fibrogenesis .

Physical and Chemical Properties Analysis

While comprehensive physical and chemical properties of cudetaxestat are not extensively documented, typical properties for compounds in this class include:

  • Solubility: Often soluble in organic solvents; specific solubility data would be determined during formulation studies.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy; this would be assessed through accelerated stability studies.
  • Molecular Weight: Generally falls within a range suitable for small molecule drugs (typically 300-600 Da).

These properties are critical for determining the pharmacokinetic profiles necessary for effective dosing regimens .

Applications

Cudetaxestat is primarily being investigated for its applications in treating idiopathic pulmonary fibrosis and potentially other fibrotic conditions. Its development is significant given the limited treatment options available for these diseases. Clinical trials have demonstrated that cudetaxestat is well tolerated, showing no significant adverse interactions when co-administered with existing therapies like pirfenidone and nintedanib .

In preclinical studies, cudetaxestat has shown promise in modulating key fibrotic pathways and biomarkers, indicating its potential utility not only in pulmonary fibrosis but also possibly in liver fibrosis and other related disorders .

Introduction to Autotaxin Inhibition in Fibrotic Pathologies

Role of Autotaxin-Lysophosphatidic Acid Axis in Fibrogenesis

Autotaxin (ectonucleotide pyrophosphatase 2) is a secreted glycoprotein that functions as the primary lysophospholipase D enzyme responsible for generating extracellular lysophosphatidic acid. The enzymatic reaction involves the hydrolysis of lysophosphatidylcholine to yield lysophosphatidic acid, a potent bioactive lipid mediator:

Lysophosphatidylcholine (LPC) + H₂O → Lysophosphatidic Acid (LPA) + Choline

Lysophosphatidic acid exerts its biological effects through six known G protein-coupled receptors (lysophosphatidic acid receptor 1 to lysophosphatidic acid receptor 6), triggering downstream signaling cascades that regulate cellular proliferation, migration, and survival. Under pathological conditions, dysregulated autotaxin activity leads to excessive lysophosphatidic acid production, which directly activates fibroblasts and promotes their differentiation into collagen-secreting myofibroblasts—the effector cells in fibrosis [2] [10].

Table 1: Profibrotic Actions of Lysophosphatidic Acid via Receptor Activation

Lysophosphatidic Acid ReceptorPrimary G-Protein CouplingProfibrotic Cellular Responses
Lysophosphatidic acid receptor 1Gαi/o, Gα12/13, GαqFibroblast recruitment, vascular leak, epithelial apoptosis
Lysophosphatidic acid receptor 2Gαi/o, Gα12/13, GαqTransforming growth factor beta activation, αvβ6 integrin induction
Lysophosphatidic acid receptor 3Gαi/o, Gα12/13Myofibroblast differentiation
Lysophosphatidic acid receptor 6Gα12/13Collagen synthesis enhancement

Experimental evidence confirms the axis’s pathogenetic role:

  • Genetic studies: Autotaxin heterozygous knockout mice demonstrate approximately 50% reduction in plasma lysophosphatidic acid levels and attenuated fibrosis in bleomycin-induced pulmonary and dermal fibrosis models [2] [5].
  • Human tissue analysis: Increased autotaxin expression is documented in the lungs of idiopathic pulmonary fibrosis patients, particularly within bronchial epithelial cells, alveolar macrophages, and fibroblastic foci [2] [10]. Bronchoalveolar lavage fluid from idiopathic pulmonary fibrosis patients contains elevated lysophosphatidic acid concentrations that correlate with disease severity [7] [10].
  • Biochemical amplification: Lysophosphatidic acid stimulates interleukin 6 production in dermal fibroblasts, while interleukin 6 reciprocally induces autotaxin expression, establishing a feed-forward loop that perpetuates fibrogenesis in systemic sclerosis [5].

Rationale for Targeted Autotaxin Inhibition in Idiopathic Pulmonary Fibrosis and Systemic Sclerosis

Idiopathic pulmonary fibrosis and systemic sclerosis represent two prototypic fibrotic disorders with limited therapeutic options and high mortality. Autotaxin inhibition offers a mechanistically distinct approach compared to existing antifibrotics:

  • Unmet clinical need: Approved idiopathic pulmonary fibrosis therapies (nintedanib and pirfenidone) slow functional decline but do not halt disease progression. Mortality remains high, with median survival of 3-5 years post-diagnosis [1] [4]. Systemic sclerosis lacks FDA-approved disease-modifying agents, particularly for skin and pulmonary fibrosis [5].
  • Broad pathophysiological involvement: Autotaxin overexpression is documented across multiple fibrotic compartments:
  • Pulmonary fibrosis: Autotaxin activity is elevated in bronchoalveolar lavage fluid and lung tissue of idiopathic pulmonary fibrosis patients, driving fibroblast chemotaxis and transforming growth factor beta activation [2] [10].
  • Dermal fibrosis: Autotaxin and lysophosphatidic acid levels are increased in systemic sclerosis skin biopsies and patient serum, promoting collagen synthesis and myofibroblast persistence [5].
  • Liver fibrosis: Autotaxin expression correlates with histological severity in nonalcoholic steatohepatitis, suggesting pan-fibrotic relevance [3] [10].
  • Therapeutic synergy: Preclinical data indicate additive effects when autotaxin inhibitors are combined with existing therapies. In rodent models, co-administration of autotaxin inhibitors with nintedanib enhances antifibrotic efficacy without pharmacokinetic interference—a critical advantage over competitive autotaxin inhibitors like ziritaxestat (GLPG-1690) that elevate nintedanib plasma concentrations [3] [7].

Cudetaxestat as a Non-Competitive Autotaxin Inhibitor: Historical Development Context

Cudetaxestat (development code BLD-0409) represents a structurally and mechanistically distinct autotaxin inhibitor designed to overcome limitations of earlier compounds. Its development reflects progressive optimization of binding specificity and pharmacological properties:

  • Biochemical characterization: Cudetaxestat binds reversibly to an allosteric tunnel within the autotaxin protein (Class III binding mode), inducing conformational changes that inhibit enzyme function without competing with lysophosphatidylcholine at the catalytic site. This non-competitive mechanism ensures consistent target engagement regardless of substrate concentration—a critical differentiator from competitive inhibitors like ziritaxestat whose efficacy diminishes under high lysophosphatidylcholine conditions [7] [8].

Table 2: Comparative Autotaxin Inhibitor Classification and Properties

Inhibitor ClassBinding SiteRepresentative CompoundCudetaxestat Differentiation
Orthosteric (Class I)Catalytic active siteHA-155Non-competitive binding maintains efficacy with physiological LPC fluctuations
Hydrophobic pocket (Class II)Adjacent hydrophobic channelPF-8380Tunnel-specific binding avoids substrate competition
Allosteric tunnel (Class III)Distal hydrophobic tunnelCudetaxestatReference compound
Tunnel-pocket hybrid (Class IV)Tunnel + hydrophobic pocketZiritaxestat (GLPG-1690)Avoids drug-drug interactions with standard antifibrotics
  • Preclinical validation: In vivo studies demonstrate cudetaxestat’s robust antifibrotic activity:
  • Dose-dependent reduction in lysophosphatidic acid generation and fibrosis biomarkers across multiple murine models of lung and liver fibrosis [7] [8].
  • Downregulation of key fibrogenic genes (collagen 1A1, alpha-smooth muscle actin, fibronectin) in fibroblast cultures and fibrotic tissues [8].
  • Favorable pharmacokinetic/pharmacodynamic correlation with sustained autotaxin inhibition exceeding 24 hours post-dose [9].
  • Clinical translation: Phase 1 development confirmed cudetaxestat’s therapeutic profile:
  • Orphan drug designation was granted by the FDA for idiopathic pulmonary fibrosis (February 2021) and systemic sclerosis [9].
  • Phase 1 drug-drug interaction studies (NCT04939467) in 83 healthy volunteers demonstrated no clinically relevant interactions when co-administered with pirfenidone or nintedanib. Plasma concentrations of both standard therapies remained unchanged, supporting future combination regimens [1] [8].
  • Tolerability across four Phase 1 studies (N=216 subjects) without treatment-related serious adverse events or discontinuations [8].
  • Ongoing development: Based on Phase 1 outcomes, cudetaxestat advanced to Phase 2 investigation for idiopathic pulmonary fibrosis (NCT05373914), evaluating monotherapy and combination therapy with existing standards of care [4] [8]. Its non-competitive mechanism and clean drug interaction profile position it as a promising candidate for combination-based antifibrotic strategies.

Properties

CAS Number

1782070-21-6

Product Name

Cudetaxestat

IUPAC Name

3-[2,6-dichloro-7-fluoro-1-(1-propylpyrazol-4-yl)indol-3-yl]sulfanyl-2-fluorobenzoic acid

Molecular Formula

C21H15Cl2F2N3O2S

Molecular Weight

482.3 g/mol

InChI

InChI=1S/C21H15Cl2F2N3O2S/c1-2-8-27-10-11(9-26-27)28-18-13(6-7-14(22)17(18)25)19(20(28)23)31-15-5-3-4-12(16(15)24)21(29)30/h3-7,9-10H,2,8H2,1H3,(H,29,30)

InChI Key

NMDFAQXLJQRHMS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)N2C3=C(C=CC(=C3F)Cl)C(=C2Cl)SC4=CC=CC(=C4F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.